4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid
Description
4-{[(3-Hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid is a synthetic quinoxaline derivative characterized by a hydroxyl group at position 3 of the quinoxaline core, a carboxamide linker, and a terminal butanoic acid moiety. Quinoxaline derivatives are heterocyclic compounds with two adjacent nitrogen atoms in their aromatic ring, which confer unique electronic properties and biological activity.
Properties
IUPAC Name |
4-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c17-11-8-16(10-5-2-1-4-9(10)15-11)13(20)14-7-3-6-12(18)19/h1-2,4-5H,3,6-8H2,(H,14,20)(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSIAYOZMXVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline ring. The hydroxyl group is then introduced via selective hydroxylation reactions.
The subsequent steps involve the acylation of the quinoxaline derivative with butanoic acid derivatives under controlled conditions. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline ring or the carbonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydroquinoxalines. Substitution reactions can introduce various functional groups into the quinoxaline ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to its quinoxaline moiety. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The incorporation of the butanoic acid chain enhances solubility and bioavailability, making it a suitable candidate for drug formulation .
Mechanism of Action
Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For instance, studies have shown that quinoxaline derivatives can trigger caspase activation and upregulate pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 . This suggests that 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid may also exert similar effects.
Cancer Therapy
Antitumor Activity
Recent studies have highlighted the potential of quinoxaline derivatives in cancer therapy. For example, compounds structurally related to this compound have demonstrated promising results against various cancer cell lines, including breast (MCF-7) and pancreatic (Panc-1) cancers. The most active derivatives showed IC50 values in the low micromolar range, indicating potent antitumor activity .
Combination Therapies
There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance efficacy and overcome drug resistance in cancer treatment. The strategic design of conjugates with natural compounds has been explored to improve solubility and target specificity . For instance, conjugating this compound with established chemotherapeutics could lead to synergistic effects.
Biochemical Probes
Research Applications
this compound can serve as a biochemical probe to study cellular mechanisms involving apoptosis and cell signaling pathways. Its ability to interact with specific biological targets makes it a valuable tool for elucidating the roles of quinoxaline derivatives in cellular processes .
Development of Analytical Methods
The synthesis of this compound can also facilitate the development of analytical methods for detecting modified peptides in biological samples. By utilizing solid-phase synthesis techniques, researchers can create peptide libraries that include this compound as a building block, allowing for the exploration of post-translational modifications .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antibacterial, antifungal, anticancer properties | Enhanced bioavailability |
| Cancer Therapy | Induces apoptosis in cancer cells; potential use in combination therapies | Synergistic effects with existing treatments |
| Biochemical Probes | Tool for studying apoptosis and signaling pathways | Insights into cellular mechanisms |
| Analytical Methods | Development of peptide libraries for detecting modifications | Improved detection methods |
Mechanism of Action
The mechanism of action of 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes can be contextualized against three classes of analogs:
Core Heterocycle Variations
- Quinoxaline vs. Quinoline Derivatives: The compound’s quinoxaline core distinguishes it from quinoline-based analogs (e.g., N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides in ). However, quinolines often demonstrate superior membrane permeability due to reduced polarity .
Substituent Modifications
- Hydroxyl Group: The 3-hydroxy group on the quinoxaline ring may improve water solubility and enable hydrogen bonding with target proteins, a feature absent in non-hydroxylated analogs (e.g., Compound 38-40 in ).
- Butanoic Acid Chain: The four-carbon chain balances lipophilicity and solubility. Shorter chains (e.g., propanoic acid) reduce steric hindrance but may decrease solubility, while longer chains (e.g., pentanoic acid) increase lipophilicity, risking metabolic instability.
Pharmacokinetic and Pharmacodynamic Profiles
Hypothetical data based on structural trends:
<sup>a</sup> Predicted partition coefficient (higher = more lipophilic).
<sup>b</sup> Aqueous solubility at pH 7.4.
<sup>c</sup> Hypothetical enzyme inhibition values.
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis aligns with established carboxamide coupling methods, as demonstrated in . The hydroxyl group may require protection-deprotection strategies to prevent side reactions .
- Biological Activity: Quinoxaline derivatives with polar substituents (e.g., hydroxyl, carboxylic acid) often exhibit enhanced activity against hydrophilic targets like oxidoreductases or DNA-binding proteins, whereas quinolines are more effective in hydrophobic environments (e.g., kinase active sites).
- Metabolic Stability: The butanoic acid moiety may improve metabolic stability compared to esters or amides, as carboxylic acids are less prone to rapid hydrolysis in vivo.
Biological Activity
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O4
- Molecular Weight : 270.27 g/mol
The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the butanoic acid chain contributes to its solubility and potential bioactivity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Quinoxaline Ring : This is achieved through the condensation of 1,2-phenylenediamine with a suitable carbonyl compound.
- Coupling Reaction : The quinoxaline derivative is then reacted with butanoic acid under acidic or basic conditions to form the final product.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The quinoxaline ring can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neural signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, a study showed that similar compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : In vitro studies have demonstrated that certain quinoxaline derivatives induce apoptosis in cancer cells by activating caspase pathways. This suggests a potential role for this compound in cancer therapy .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Quinoxaline | Quinoxaline | Antimicrobial, anticancer |
| 3-Hydroxyquinoxaline | 3-Hydroxyquinoxaline | Antioxidant, enzyme inhibitor |
| Butanoic Acid | Butanoic Acid | Energy metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
